Triammonium 5-aminonaphthalene-1,3,6-trisulphonate
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Overview
Description
Triammonium 5-aminonaphthalene-1,3,6-trisulphonate is a heterocyclic organic compound with the molecular formula C10H18N4O9S3 and a molecular weight of 434.466 g/mol . It is known for its unique structure, which includes three ammonium ions and a 5-aminonaphthalene-1,3,6-trisulphonate moiety. This compound is primarily used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triammonium 5-aminonaphthalene-1,3,6-trisulphonate typically involves the sulfonation of 5-aminonaphthalene followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and the use of a sulfonating agent such as sulfuric acid or chlorosulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where 5-aminonaphthalene is treated with a sulfonating agent under controlled conditions. The resulting sulfonated product is then neutralized with ammonium hydroxide to yield the final compound .
Chemical Reactions Analysis
Types of Reactions
Triammonium 5-aminonaphthalene-1,3,6-trisulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Triammonium 5-aminonaphthalene-1,3,6-trisulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is utilized in biochemical assays and as a fluorescent probe for studying biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Triammonium 5-aminonaphthalene-1,3,6-trisulphonate involves its interaction with various molecular targets and pathways. The compound’s sulfonate groups allow it to form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Aminonaphthalene-2-sulfonate
- 6-Aminonaphthalene-1,3-disulfonate
- 5-Aminonaphthalene-1-sulfonic acid
Uniqueness
Triammonium 5-aminonaphthalene-1,3,6-trisulphonate is unique due to its three sulfonate groups and the presence of three ammonium ions. This structure provides it with distinct chemical properties, such as high solubility in water and strong ionic interactions, which are not observed in similar compounds .
Properties
CAS No. |
94166-67-3 |
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Molecular Formula |
C10H18N4O9S3 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
triazanium;5-aminonaphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C10H9NO9S3.3H3N/c11-10-7-3-5(21(12,13)14)4-9(23(18,19)20)6(7)1-2-8(10)22(15,16)17;;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);3*1H3 |
InChI Key |
KADOGNWIYYUFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N)S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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